1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a pyrazole core substituted with various functional groups, including chloro, fluoro, and dimethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole typically involves multi-step organic reactions. The starting materials often include 2-chloro-4-fluorobenzyl chloride, 3,4-dimethoxybenzaldehyde, and ethyl hydrazinecarboxylate. The synthesis process may involve the following steps:
Formation of the pyrazole ring: This step involves the reaction of ethyl hydrazinecarboxylate with 3,4-dimethoxybenzaldehyde under acidic or basic conditions to form the pyrazole ring.
Substitution reactions: The pyrazole intermediate undergoes substitution reactions with 2-chloro-4-fluorobenzyl chloride to introduce the chloro and fluoro substituents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production may involve the use of continuous flow reactors and automated systems to enhance yield and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
- 3-((2-chloro-4-fluorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one.
- 1-(2-Chloro-4-fluorobenzyl)-4-(3,4-dimethoxyphenyl)-1,4-dihydro-2,3-pyrazinedione .
Uniqueness
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole is unique due to its specific combination of functional groups and structural features. The presence of chloro, fluoro, and dimethoxyphenyl groups imparts distinct chemical properties, making it valuable for various research applications. Its unique structure allows for specific interactions with molecular targets, contributing to its potential biological and industrial applications.
Properties
Molecular Formula |
C28H28ClFN2O4 |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dimethoxyphenyl)-4-ethylpyrazole |
InChI |
InChI=1S/C28H28ClFN2O4/c1-6-21-27(17-8-11-23(33-2)25(13-17)35-4)31-32(16-19-7-10-20(30)15-22(19)29)28(21)18-9-12-24(34-3)26(14-18)36-5/h7-15H,6,16H2,1-5H3 |
InChI Key |
HSEBVVHTDYEIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=CC(=C(C=C2)OC)OC)CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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